3-(3,5-dimethoxyphenyl)-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one
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Description
3-(3,5-dimethoxyphenyl)-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C28H25N3O4S and its molecular weight is 499.59. The purity is usually 95%.
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Biological Activity
3-(3,5-Dimethoxyphenyl)-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a novel compound that belongs to the quinazolinone class, which has garnered attention due to its diverse biological activities. This article explores the compound's biological activity, focusing on its potential anticancer effects, mechanisms of action, and structure-activity relationships (SAR).
Biological Activity Overview
Quinazolinone derivatives, including the compound , have shown significant biological activities such as:
- Cytotoxicity : Many quinazolinones exhibit potent cytotoxic effects against various cancer cell lines.
- Antibacterial and Antifungal Effects : Some derivatives demonstrate significant antimicrobial properties.
- Inhibition of Tyrosine Kinases : Compounds in this class have been identified as inhibitors of several tyrosine kinases, which are crucial in cancer progression.
Cytotoxicity Studies
Research has indicated that quinazolinone derivatives exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance:
Compound | Cell Line | IC50 (µM) |
---|---|---|
A3 | PC3 | 10 |
A2 | MCF-7 | 10 |
A1 | HT-29 | 12 |
These findings suggest that modifications in the chemical structure can significantly influence the cytotoxic potency of quinazolinones .
The mechanism of action for quinazolinone derivatives often involves:
- Inhibition of Tyrosine Kinases : The compound showed inhibitory activity against multiple kinases including CDK2, HER2, and EGFR. Notably, compounds similar to the one studied have demonstrated non-competitive inhibition patterns against these kinases .
- Induction of Apoptosis : Studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
Structure-Activity Relationship (SAR)
The biological activity of quinazolinones is closely related to their structural features. Key factors influencing activity include:
- Substituents on the Quinazolinone Ring : The presence of electron-donating or electron-withdrawing groups can enhance or reduce activity.
- Thiazole and Oxazole Moieties : The incorporation of thiazole or oxazole rings has been associated with increased cytotoxic effects and improved kinase inhibition profiles .
Properties
IUPAC Name |
3-(3,5-dimethoxyphenyl)-2-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4S/c1-17-9-5-6-10-22(17)26-29-25(18(2)35-26)16-36-28-30-24-12-8-7-11-23(24)27(32)31(28)19-13-20(33-3)15-21(14-19)34-4/h5-15H,16H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPJLXXIRFNTNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC(=C5)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.